molecular formula C19H27ClN2O3S B2614846 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide CAS No. 941955-56-2

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide

Cat. No. B2614846
CAS RN: 941955-56-2
M. Wt: 398.95
InChI Key: RRYJDYBYBKTOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide, also known as CSP-1103, is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various physiological processes. The sigma-1 receptor is known to play a role in pain perception, drug addiction, and mood disorders.
Biochemical and Physiological Effects:
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide in lab experiments is its potential as a treatment for various conditions, including neuropathic pain, drug addiction, and mood disorders. Additionally, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide has been shown to have low toxicity in animal studies. However, one limitation of using 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide in lab experiments is its limited availability, as it is not currently commercially available.

Future Directions

There are several potential future directions for research on 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide. One direction is to further investigate its potential as a treatment for neuropathic pain, drug addiction, and mood disorders. Another direction is to investigate its potential as a treatment for other conditions, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide and to optimize its synthesis method for increased purity and yield.
Conclusion:
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide is a piperidine derivative that has shown potential in various scientific research applications. Its synthesis method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine and cyclohexylmethylamine. 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide has been shown to act as a modulator of the sigma-1 receptor and has various biochemical and physiological effects, including reducing pain sensitivity and drug-seeking behavior. While 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide has potential as a treatment for various conditions, its limited availability and incomplete understanding of its mechanism of action present limitations. Further research is needed to fully understand the potential of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide in scientific research.

Synthesis Methods

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base to form 1-(4-chlorobenzenesulfonyl)piperidine. The resulting compound is then reacted with cyclohexylmethylamine and acetic anhydride to form 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide. The purity of the compound can be increased through recrystallization from a suitable solvent.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide has shown potential in various scientific research applications. It has been studied as a potential treatment for neuropathic pain, as it has been shown to have analgesic effects in animal models. It has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide has been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h9-12,16-17H,1-8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYJDYBYBKTOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide

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